1H-Indazole-6-carboxylic acid, 7-hydroxy-

Overview

Description

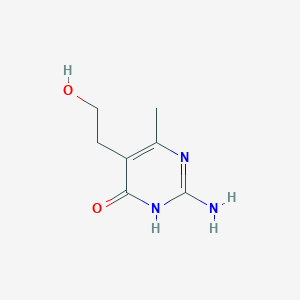

1H-Indazole-6-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . Indazole derivatives are important in drug molecules and display versatile biological activities .

Synthesis Analysis

Recent synthetic approaches to 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The selective electrochemical synthesis of 1H-indazoles and their N-oxides has also been described .Molecular Structure Analysis

The molecular structure of 1H-Indazole-6-carboxylic acid includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H, (H,9,10)(H,11,12) .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .Physical and Chemical Properties Analysis

1H-Indazole-6-carboxylic acid is a solid with a melting point of 302-307 °C . It has a molecular weight of 162.15 g/mol and a molecular formula of C8H6N2O2 .Scientific Research Applications

Antispermatogenic Agents

1-Halobenzyl-1H-indazole-3-carboxylic acids, related to 1H-Indazole-6-carboxylic acid, 7-hydroxy-, have been studied for their potential as antispermatogenic agents. Notably, derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed potent activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).

Thermochemical Properties

The standard molar enthalpy of formation of compounds including 1H-indazole-6-carboxylic acid has been investigated. This research provides insights into the energetic and structural influences of carbonyl and acetate groups on such compounds (Orozco-Guareño et al., 2019).

Synthesis Improvement

Improved synthetic processes for 1H-indazole-3-carboxylic acid, a related compound, have been developed. These methods offer advantages like lower costs, mild reaction conditions, and simplicity, making them suitable for industrial manufacture (Rao Er-chang, 2006).

Structural Characterization

Studies on the synthesis and structural characterization of indazoles, including derivatives of 1H-indazole, have been conducted. These involve investigations into the molecular structure using techniques like X-ray diffraction analysis (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

Anticancer Potential

1H-Benzo[f]indazole-4,9-dione derivatives, related to 1H-indazole compounds, have been synthesized and evaluated for their antiproliferative activity. These derivatives have shown significant potential as molecules for developing new anticancer agents (Molinari et al., 2015).

Neuroprotective Role

6-hydroxy-1H-indazole, closely related to the compound of interest, has been studied for its neuroprotective role in a mouse model of Parkinson's disease. This research suggests potential therapeutic applications for neurodegenerative disorders (Xiao-feng et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 1H-Indazole-6-carboxylic acid, 7-hydroxy- are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

1H-Indazole-6-carboxylic acid, 7-hydroxy- interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the function of these kinases, affecting the cell cycle and DNA damage response pathways .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the normal cell cycle and DNA damage response, leading to downstream effects that can include cell cycle arrest, DNA repair, or apoptosis .

Result of Action

The molecular and cellular effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- action are primarily related to its impact on cell cycle regulation and DNA damage response . By inhibiting CHK1, CHK2, and SGK kinases, the compound can disrupt normal cell cycle progression and DNA repair mechanisms, potentially leading to cell death .

Safety and Hazards

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

Biochemical Analysis

Biochemical Properties

1H-Indazole-6-carboxylic acid, 7-hydroxy- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can modulate cellular responses to external stimuli, thereby affecting cell growth and differentiation . Additionally, 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been shown to bind to specific receptors on cell surfaces, altering their conformation and function .

Cellular Effects

The effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular behaviors such as proliferation, apoptosis, and differentiation . Furthermore, 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been found to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1H-Indazole-6-carboxylic acid, 7-hydroxy- exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit a kinase by binding to its active site, preventing substrate access and subsequent phosphorylation events . Additionally, 1H-Indazole-6-carboxylic acid, 7-hydroxy- can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimal effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

1H-Indazole-6-carboxylic acid, 7-hydroxy- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 1H-Indazole-6-carboxylic acid, 7-hydroxy- within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, influencing its localization and accumulation . These distribution patterns can affect the compound’s efficacy and toxicity .

Subcellular Localization

The subcellular localization of 1H-Indazole-6-carboxylic acid, 7-hydroxy- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .

Properties

IUPAC Name |

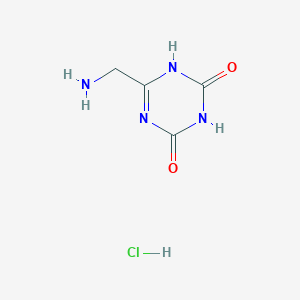

7-hydroxy-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOULNMPGLZBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NNC=C21)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)

![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)